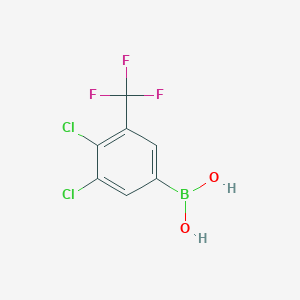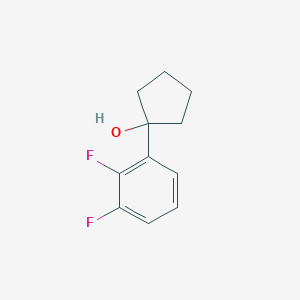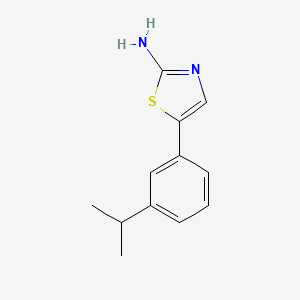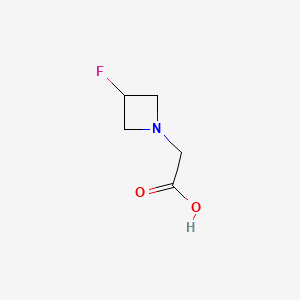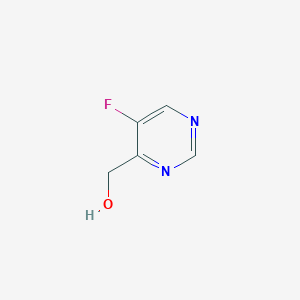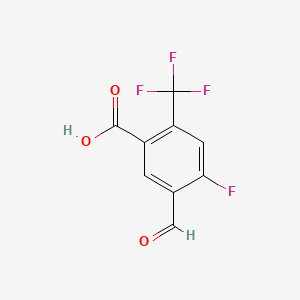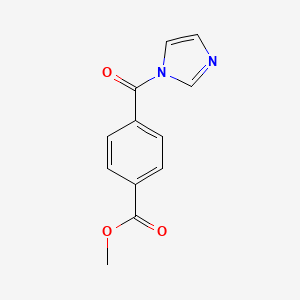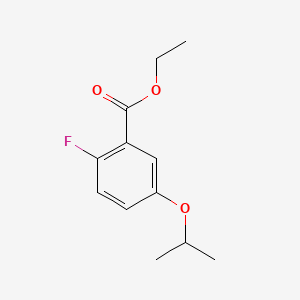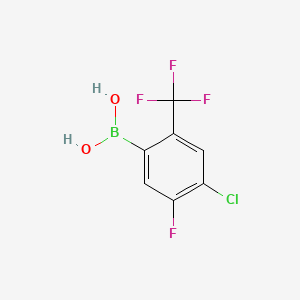![molecular formula C12H8O2 B14022921 2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
2,3-Dihydro-naphto[1,8-bc]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-naphto[1,8-bc]pyran-2-one is a polycyclic compound that belongs to the class of naphthopyrans This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be achieved through various methods. One of the efficient synthetic routes involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is advantageous due to its regioselectivity and mild reaction conditions. Another approach involves the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles and annulation with sulfoxonium ylides . This step-economic reaction proceeds efficiently under mild and redox-neutral conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The use of transition metal catalysts, such as rhodium complexes, plays a crucial role in the efficient and scalable production of this compound. The process is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-naphto[1,8-bc]pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for the reduction of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-naphto[1,8-bc]pyran-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and is used in the study of reaction mechanisms and catalysis.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the modulation of cell signaling pathways and induction of apoptosis.
Comparación Con Compuestos Similares
2,3-Dihydro-naphto[1,8-bc]pyran-2-one can be compared with other similar compounds, such as:
Naphtho[1,8-bc]pyran: Lacks the dihydro functionality and may exhibit different reactivity and biological activities.
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with different chemical properties and applications.
Naphtho[1,2-b]benzofuran: Another polycyclic compound with a fused benzofuran ring, used in different research and industrial applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which enable its use in a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H8O2 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-one |
InChI |
InChI=1S/C12H8O2/c13-11-7-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6H,7H2 |
Clave InChI |
MDIMZDZDDYRIBH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC3=C2C(=CC=C3)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


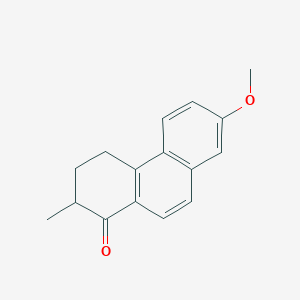
![Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B14022847.png)

